![molecular formula C21H22N2O3S B2737755 9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 896358-59-1](/img/structure/B2737755.png)

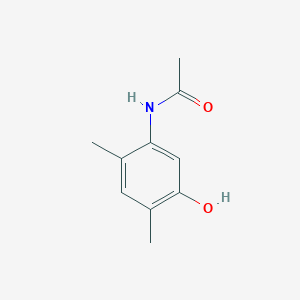

9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Molecular Structure Analysis

Crystal structure studies of the related compound showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .Applications De Recherche Scientifique

Biological Activities Against Infective Pathogens

Compounds based on the 1,2,3,4-tetrahydroisoquinolines (THIQ) scaffold, which is part of the structure of the compound , have been found to exert diverse biological activities against various infective pathogens .

Neurodegenerative Disorders

THIQ-based compounds have also been found to have biological activities against neurodegenerative disorders. This suggests potential applications in the treatment or study of diseases such as Alzheimer’s, Parkinson’s, and others .

Inhibitor of Aldo-Keto Reductase AKR1C3

A compound with a similar structure, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid, has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer .

Fluorescent Probes

Fluorescent proteins (FPs) have promoted widespread biological research applications. FPs can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs . The compound could potentially be used in the development of new fluorescent probes.

Amyloid Binding Dye

Some fluorescent probes have been used as “turn-on” probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Mécanisme D'action

Propriétés

IUPAC Name |

7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-20-8-7-17-13-19(12-16-6-3-10-23(20)21(16)17)27(25,26)22-11-9-15-4-1-2-5-18(15)14-22/h1-2,4-5,12-13H,3,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDVRWCKSIWVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C5C4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-tert-butylphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2737672.png)

![3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2737675.png)

![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)

![ethyl 2-(2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2737677.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine](/img/structure/B2737679.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2737682.png)

![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2737689.png)

![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2737691.png)

![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)